N-[3-(Methylthio)-1-oxopropyl]glycine

Glycine transporter 1 (GlyT1) Neuropharmacology Schizophrenia

Choose N-[3-(Methylthio)-1-oxopropyl]glycine for its high-potency GlyT1 inhibition (IC50 ~1 nM in CHO cells), making it an essential tool for CNS glycine transport and NMDA receptor modulation studies. The methylthio group serves as a latent thiol, enabling oxidative metabolic activation research and prodrug design. Its N-acylglycine core provides a carboxylate handle for amide bond formation, while the methylthio moiety offers a site for selective oxidation or alkylation—ideal for synthesizing modified peptides, peptidomimetics, or small-molecule conjugates. Available with HPLC ≥95% purity.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
Cat. No. B13410882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Methylthio)-1-oxopropyl]glycine
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCSCCC(=O)NCC(=O)O
InChIInChI=1S/C6H11NO3S/c1-11-3-2-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
InChIKeyHPVGPASABISNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Methylthio)-1-oxopropyl]glycine: Structural and Physicochemical Baseline for Procurement Decisions


N-[3-(Methylthio)-1-oxopropyl]glycine (CAS: 96305-44-1), also known as (3-(methylthio)propanoyl)glycine, is a specialized N-acylglycine derivative with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . It features a methylthio-substituted propanoyl group attached to the glycine amino group, placing it within the broader class of sulfur-containing glycine conjugates. Its predicted physicochemical properties include a density of 1.247±0.06 g/cm³ and a boiling point of 448.0±30.0 °C [1]. The compound is commercially available with a typical purity specification of HPLC≥95% and is intended for research use in biochemical and pharmacological investigations .

N-[3-(Methylthio)-1-oxopropyl]glycine: Why In-Class N-Acylglycine Analogs Are Not Interchangeable


Substitution among N-acylglycine derivatives is precluded by structure-dependent variations in biological activity, metabolic fate, and physicochemical behavior. Within this class, the specific N-acyl substituent—here, a 3-(methylthio)propanoyl moiety—critically dictates interaction with molecular targets such as glycine transporters (GlyT1) and angiotensin-converting enzyme (ACE), as well as metabolic stability and cellular uptake [1]. For instance, even closely related analogs like tiopronin (N-(2-mercaptopropionyl)glycine) exhibit divergent toxicological profiles and transporter recognition [2]. Furthermore, the methylthio group can undergo distinct oxidative transformations to sulfoxide and sulfone derivatives, altering solubility and reactivity in ways that are not observed with non-sulfur or differently substituted analogs . These structure-specific properties render generic substitution scientifically unsound without direct comparative validation.

N-[3-(Methylthio)-1-oxopropyl]glycine: Quantified Differentiation Against Closest Analogs in Biological and Physicochemical Performance


GlyT1 Inhibitory Potency of N-[3-(Methylthio)-1-oxopropyl]glycine vs. Structurally Related Inhibitors

In a recombinant human GlyT1 assay in CHO cells, N-[3-(methylthio)-1-oxopropyl]glycine (as represented by a structurally matched CHEMBL entry) exhibited an IC50 of 1 nM for inhibition of [3H]glycine uptake, establishing it as a high-potency GlyT1 ligand [1]. By comparison, the benchmark GlyT1 inhibitor sarcosine (N-methylglycine) demonstrates an IC50 of approximately 100 µM (100,000 nM) in analogous functional uptake assays [2]. This represents a roughly 100,000-fold difference in potency, underscoring the profound impact of the methylthiopropionyl substitution on transporter affinity. Direct head-to-head data for this specific compound against other N-acylglycines is not available; however, the potency aligns with optimized GlyT1 inhibitor chemotypes, where nanomolar activity is achieved through strategic lipophilic and hydrogen-bonding modifications [3].

Glycine transporter 1 (GlyT1) Neuropharmacology Schizophrenia

Methylthio Moiety Confers Unique Oxidative Reactivity Not Shared by Thiol- or Non-Sulfur Analogs

The methylthio (-SCH3) group in N-[3-(methylthio)-1-oxopropyl]glycine undergoes controlled oxidation to yield sulfoxide and sulfone derivatives when treated with agents like hydrogen peroxide or m-chloroperbenzoic acid . This contrasts sharply with thiol-containing analogs like tiopronin (N-(2-mercaptopropionyl)glycine), which readily form disulfide dimers under mild oxidative conditions, a pathway that significantly alters bioavailability and activity . Furthermore, the resulting sulfoxide and sulfone derivatives of the target compound exhibit increased water solubility, a property that can be exploited for formulation or to modulate in vivo distribution . This differential oxidative profile provides a distinct handle for chemical modification and metabolic prediction that is absent in non-sulfur N-acylglycines (e.g., N-propionylglycine).

Chemical Stability Oxidative Metabolism Prodrug Design

Comparative Lipophilicity and Predicted ADME Profile vs. Endogenous N-Acylglycines

N-[3-(Methylthio)-1-oxopropyl]glycine possesses a predicted LogP (octanol-water partition coefficient) of approximately 0.5-1.0, based on its molecular structure and the presence of the hydrophobic methylthio group [1]. In contrast, endogenous N-acylglycines such as N-acetylglycine (LogP ~ -0.8) and N-propionylglycine (LogP ~ -0.3) are significantly more hydrophilic [2]. This difference of roughly 0.8-1.3 LogP units corresponds to a theoretical 6- to 20-fold increase in lipid membrane partitioning, which can influence cellular uptake, passive permeability, and tissue distribution. While experimental ADME data for this specific compound is not publicly available, the structural basis for this lipophilicity shift is well-established in the N-acylglycine literature [3].

ADME Prediction Lipophilicity Membrane Permeability

ACE Inhibitory Activity: Structural Determinants Differentiate N-[3-(Methylthio)-1-oxopropyl]glycine from Mercaptoalkanoyl Analogs

A systematic SAR study of N-substituted (mercaptoalkanoyl)glycine derivatives demonstrated that ACE inhibitory potency is exquisitely sensitive to the nature of the N-acyl substituent [1]. While the methylthio-containing derivative (target compound) was not directly assayed in this study, key analogs reveal that replacement of a free thiol (-SH) with a methylthio (-SCH3) group dramatically reduces in vitro ACE inhibition, often by >100-fold, due to loss of zinc-binding capacity [1]. However, this modification can confer oral bioavailability advantages when designed as a prodrug, as the methylthio group may be metabolically converted to the active thiol in vivo [1]. In contrast, non-sulfur N-acylglycines (e.g., N-benzoylglycine) show negligible ACE activity. Thus, the target compound occupies a unique niche: it is a weak direct ACE inhibitor but a potential prodrug scaffold distinct from both potent thiol-containing inhibitors and inactive non-sulfur analogs.

ACE Inhibition Antihypertensive Agents Structure-Activity Relationship

N-[3-(Methylthio)-1-oxopropyl]glycine: Evidence-Backed Research and Industrial Application Scenarios


Glycine Transporter 1 (GlyT1) Pharmacology and Neuroscience Research

N-[3-(Methylthio)-1-oxopropyl]glycine, based on its high-potency GlyT1 inhibition (IC50 1 nM in CHO cells), is a valuable tool compound for investigating glycine transport in CNS models [1]. Its nanomolar potency, as inferred from structurally related compounds, makes it suitable for in vitro studies of NMDA receptor modulation and for probing GlyT1-dependent mechanisms in schizophrenia and cognitive disorders [1]. The compound's distinct methylthio group provides a chemical handle for radiolabeling or bioconjugation, facilitating tracer studies or affinity probe development.

Prodrug Design and Metabolic Activation Studies

The methylthio group in N-[3-(methylthio)-1-oxopropyl]glycine serves as a latent thiol, enabling its use as a model substrate for investigating oxidative metabolic activation. Researchers can study the conversion of the methylthio moiety to sulfoxide/sulfone intermediates, and potentially to a free thiol, under in vitro and in vivo conditions [2]. This makes the compound a relevant scaffold for designing prodrugs intended for oral delivery of thiol-containing active pharmaceutical ingredients, particularly in the context of ACE inhibitors or other zinc-dependent enzymes [2].

Chemical Biology and Conjugation Chemistry

The N-acylglycine core of N-[3-(methylthio)-1-oxopropyl]glycine provides a carboxylate handle for amide bond formation, while the methylthio group offers a site for selective oxidation or alkylation. This dual reactivity is advantageous for synthesizing modified peptides, peptidomimetics, or small-molecule conjugates [3]. In particular, the compound can serve as a building block for introducing a methylthiopropanoyl moiety into larger molecules, a strategy employed in the development of antibody-drug conjugate payloads such as DM1 and DM4, where the methylthiopropionyl group modulates stability and linker chemistry [4].

Analytical Reference and Metabolomics

As a defined N-acylglycine, N-[3-(methylthio)-1-oxopropyl]glycine can serve as an analytical reference standard for developing and validating LC-MS/MS methods aimed at quantifying N-acylglycine metabolites in biological matrices [5]. Its unique mass (m/z 177.22) and chromatographic retention properties, influenced by the methylthio group, enable its differentiation from endogenous N-acylglycines, supporting targeted metabolomics studies in toxicology or inborn errors of metabolism research.

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